

A Technical Guide to 3-Bromo-5-hydroxymethylisoxazole: Properties, Synthesis, and Biological Relevance

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Compound of Interest

Compound Name: 3-Bromo-5-hydroxymethylisoxazole

Cat. No.: B1273690

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and potential biological significance of the heterocyclic compound **3-Bromo-5-hydroxymethylisoxazole**. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.

Core Physical and Chemical Properties

3-Bromo-5-hydroxymethylisoxazole, with the CAS Number 25742-00-1, is a substituted isoxazole that presents as a liquid at ambient temperature.^[1] Its core characteristics are summarized in the tables below, providing a consolidated view of its physical and chemical data for easy reference and comparison.

Physical Properties

Property	Value	Source
Molecular Formula	C4H4BrNO2	[2]
Molecular Weight	177.98 g/mol	[2]
Physical Form	Liquid	[1]
Boiling Point	316.7 °C at 760 mmHg	[2]
Density	1.9 g/cm ³	[2]
Refractive Index	1.558	[2]
Vapor Pressure	0.00017 mmHg at 25°C	[2]
Flash Point	145.3 ± 23.7 °C	[2]
Melting Point	Not available. A closely related compound, (3-(4-bromophenyl)-isoxazol-5-yl)methanol, has a melting point of 91°C.[3]	

Chemical and Safety Information

Property	Value	Source
IUPAC Name	(3-bromoisoxazol-5-yl)methanol	[1]
InChI Key	IPMKBMJCEWOFOB-UHFFFAOYSA-N	[1]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Signal Word	Warning	
Storage	Stored at ambient temperature.	[1]

Experimental Protocols

The synthesis of **3-Bromo-5-hydroxymethylisoxazole** can be achieved through a [3+2] cycloaddition reaction, a common method for forming the isoxazole ring. The following protocol is based on the synthesis of a structurally similar compound, (3-(4-bromophenyl)-isoxazol-5-yl)methanol, and can be adapted for the target molecule.^{[3][4]}

Synthesis of (3-bromoisoxazol-5-yl)methanol

The synthesis is a two-step process involving the formation of a nitrile oxide intermediate followed by a cycloaddition reaction with propargyl alcohol.

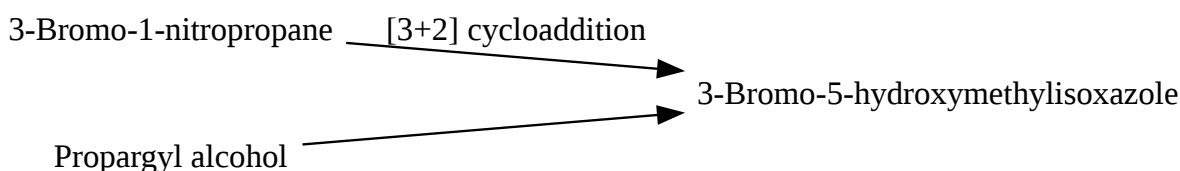
Step 1: In-situ generation of 3-bromonitrile oxide

The nitrile oxide is generated in-situ from a suitable precursor, such as a dibromoformaldoxime.

Step 2: [3+2] Cycloaddition with Propargyl Alcohol

The generated 3-bromonitrile oxide readily undergoes a [3+2] cycloaddition reaction with propargyl alcohol. Cerium(IV) ammonium nitrate (CAN) can be an effective catalyst for this reaction, promoting the formation of the isoxazole ring under mild conditions.^{[3][4]}

Reaction Scheme:



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A conceptual representation of the synthesis of **3-Bromo-5-hydroxymethylisoxazole**.

Detailed Methodology:

- **Reaction Setup:** To a solution of the nitrile oxide precursor in a suitable solvent (e.g., a polar aprotic solvent), add propargyl alcohol.

- **Catalyst Addition:** Add a catalytic amount of cerium(IV) ammonium nitrate (CAN).
- **Reaction Conditions:** Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure (3-bromoisoxazol-5-yl)methanol.

Spectral Data

The structural confirmation of **3-Bromo-5-hydroxymethylisoxazole** would be achieved through standard spectroscopic techniques. While specific spectra for the target molecule are not readily available in the public domain, the data for the closely related (3-(4-bromophenyl)-isoxazol-5-yl)methanol provides a reference for the expected spectral features.[3]

Expected Spectral Characteristics:

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the isoxazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
- **¹³C NMR:** The carbon NMR spectrum will display signals corresponding to the carbons of the isoxazole ring and the hydroxymethyl group.
- **FT-IR:** The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the hydroxyl group, as well as characteristic peaks for the C=N and C-O stretching vibrations of the isoxazole ring.[3]

Biological Activity and Signaling Pathway

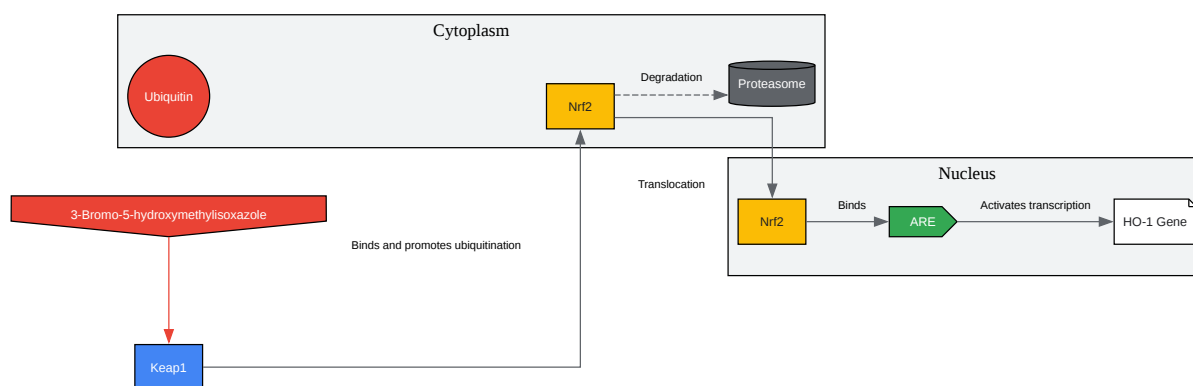
Recent studies have highlighted the potential of 3-bromo-isoxazole derivatives in modulating cellular signaling pathways, particularly the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.

Activation of the Nrf2/HO-1 Pathway

Derivatives of 3-bromo-4,5-dihydroisoxazole have been identified as activators of the Nrf2/HO-1 protective system. The proposed mechanism involves the covalent modification of a specific cysteine residue (Cys151) within the BTB domain of the Keap1 protein. Keap1 is a negative regulator of Nrf2; under normal conditions, it targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

The electrophilic nature of the 3-bromo-isoxazole moiety allows it to react with the nucleophilic thiol group of the Cys151 residue on Keap1. This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1), leading to their transcriptional activation. The upregulation of these antioxidant and cytoprotective genes helps to mitigate oxidative stress and inflammation.

The following diagram illustrates the proposed signaling pathway:



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Figure 1: Proposed mechanism of Nrf2/HO-1 pathway activation by **3-Bromo-5-hydroxymethylisoxazole**.

Conclusion

3-Bromo-5-hydroxymethylisoxazole is a versatile heterocyclic compound with potential applications in drug discovery. Its synthesis via [3+2] cycloaddition is a well-established and efficient method. The emerging evidence of the ability of related 3-bromo-isoxazole derivatives to modulate the Keap1-Nrf2 signaling pathway opens up exciting avenues for the development of novel therapeutic agents for diseases associated with oxidative stress and inflammation. This technical guide provides a foundational resource for researchers to further explore the chemical and biological properties of this promising molecule.

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